molecular formula C16H15F3N2O2 B4579700 2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone

Cat. No. B4579700
M. Wt: 324.30 g/mol
InChI Key: URUPXPYPMZWLPI-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone, also known as TFEI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involving 2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone focuses on its synthesis and chemical properties. For example, Demir et al. (2001) explored the asymmetric synthesis of enantiomers from related trifluoro compounds, which are important chiral building blocks in chemical synthesis (Demir, Seşenoğlu & Gerçek-Arkin, 2001). Similarly, Zanatta et al. (2001) synthesized novel trifluoromethylated β-acetal-diols, demonstrating the potential of trifluoromethylated compounds in chemical synthesis (Zanatta, Rosa, Loro, Bonacorso & Martins, 2001).

Biological and Medicinal Applications

In the realm of biology and medicine, research has been conducted on compounds structurally related to 2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone. For instance, Rudnitskaya et al. (2009) investigated novel organofluorine inhibitors, including compounds with indole and pyrrole structures, for their potential as inhibitors of fructose-1,6-bisphosphatase (Rudnitskaya, Huynh, Török & Stieglitz, 2009). This highlights the role of trifluoromethyl compounds in developing new pharmaceuticals.

Photophysical and Electrochemical Studies

Another area of interest is the photophysical and electrochemical properties of related compounds. Kasiotis and Haroutounian (2006) studied 2-pyridin-2-yl-1H-indole derivatives for their optical spectroscopy and estrogen receptor binding properties (Kasiotis & Haroutounian, 2006). These studies are crucial for understanding the interaction of these compounds with biological systems and their potential applications in bioimaging and diagnostics.

Synthetic Applications

Research also extends to the synthesis of other novel compounds using trifluoromethylated structures as precursors. Honey et al. (2012) demonstrated the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a similar compound, for synthesizing a range of trifluoromethyl heterocycles (Honey, Pasceri, Lewis & Moody, 2012). These findings underscore the importance of trifluoromethylated compounds in organic synthesis and drug discovery.

properties

IUPAC Name

2,2,2-trifluoro-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c17-16(18,19)15(23)12-9-21(13-6-2-1-5-11(12)13)10-14(22)20-7-3-4-8-20/h1-2,5-6,9H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPXPYPMZWLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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